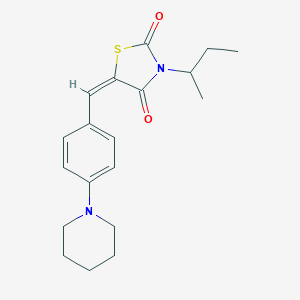![molecular formula C24H24BrNO2S B306330 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306330.png)
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase, which are involved in the development of cancer and Alzheimer's disease, respectively. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta protein, and protect dopaminergic neurons. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine in lab experiments is its potential pharmacological properties. This compound has been shown to have potential anticancer properties and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound involves several steps, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine. One direction is to further investigate its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Further research could focus on optimizing the synthesis method of this compound and testing its efficacy in animal models.
Another direction for future research is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta protein and protect dopaminergic neurons. Further research could focus on testing its efficacy in animal models and optimizing its pharmacokinetic properties.
In conclusion, 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine is a promising compound that has potential pharmacological properties. Its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease makes it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine involves several steps. The first step involves the reaction of 4-bromo-2-methoxyaniline with 1-naphthol to form 4-bromo-2-methoxy-1-naphthol. The second step involves the reaction of 4-bromo-2-methoxy-1-naphthol with thionyl chloride to form 4-bromo-2-methoxy-1-naphthol thioacetate. The third step involves the reaction of 4-bromo-2-methoxy-1-naphthol thioacetate with piperidine to form 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine.
Applications De Recherche Scientifique
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine has been studied for its potential pharmacological properties. It has been found to have potential anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease, and can also protect dopaminergic neurons, which are affected in Parkinson's disease.
Propriétés
Nom du produit |
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine |
|---|---|
Formule moléculaire |
C24H24BrNO2S |
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C24H24BrNO2S/c1-27-22-15-19(24(29)26-12-5-2-6-13-26)14-21(25)23(22)28-16-18-10-7-9-17-8-3-4-11-20(17)18/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3 |
Clé InChI |
CRMGIMZKPRJPGH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)OCC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)OCC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)